molecular formula C20H22N2O7S B1662846 西维司他 CAS No. 127373-66-4

西维司他

货号: B1662846
CAS 编号: 127373-66-4
分子量: 434.5 g/mol
InChI 键: BTGNGJJLZOIYID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sivelestat is a synthetic compound known for its role as a neutrophil elastase inhibitor. It is primarily used in the treatment of acute respiratory distress syndrome and acute lung injury. Neutrophil elastase is an enzyme that plays a significant role in the inflammatory response, and its overactivity can lead to tissue damage. Sivelestat works by inhibiting this enzyme, thereby reducing inflammation and tissue damage .

科学研究应用

Sivelestat has a wide range of scientific research applications:

作用机制

Target of Action

Sivelestat, also known as sivelestat sodium, primarily targets neutrophil elastase (NE) . Neutrophil elastase is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .

Mode of Action

Sivelestat acts as a selective and competitive inhibitor of neutrophil elastase . By inhibiting the activity of NE, sivelestat can mitigate inflammation and suppress the activation of certain signaling pathways .

Biochemical Pathways

Sivelestat has been found to suppress the activation of the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity. By inhibiting this pathway, sivelestat can reduce inflammation and mitigate injury in certain conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) .

Result of Action

Sivelestat has been shown to have a beneficial effect in the treatment of conditions like ALI and ARDS . It can reduce the mortality rate, shorten the mechanical ventilation time and ICU stays, increase ventilation free days, and improve the oxygenation index of patients . Furthermore, it can reduce inflammation and suppress the activation of the PI3K/AKT signaling pathway .

Action Environment

The efficacy of sivelestat can be influenced by various environmental factors. For instance, in the context of COVID-19, sivelestat has demonstrated a significant improvement in the oxygenation index of patients with COVID-19-associated ARDS . It was also found to considerably reduce the risk of death in patients with a baseline oxygenation index of less than 200 mmHg . .

安全和危害

When handling Sivelestat, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

The efficacy of Sivelestat in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) remains controversial . The currently available evidence suggests that Sivelestat may show some benefit in the treatment of ARDS, although large, randomized controlled trials are needed in specific pathophysiological conditions to explore these potential benefits .

生化分析

Biochemical Properties

Sivelestat plays a crucial role in biochemical reactions by inhibiting the activity of neutrophil elastase, a serine protease produced by neutrophils. Neutrophil elastase degrades various extracellular matrix proteins, including elastin, collagen, and fibronectin. By inhibiting neutrophil elastase, Sivelestat prevents the degradation of these proteins, thereby reducing tissue damage and inflammation. Sivelestat interacts with neutrophil elastase through a reversible and competitive inhibition mechanism, forming a complex that prevents the enzyme from degrading its substrates .

Cellular Effects

Sivelestat exerts significant effects on various cell types and cellular processes. In neutrophils, Sivelestat inhibits the release of elastase, thereby reducing neutrophil activation and infiltration into tissues. This inhibition leads to a decrease in the production of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . In lung epithelial cells, Sivelestat reduces pulmonary vascular permeability and inhibits alveolar epithelial mucus secretion, protecting against lung damage . Additionally, Sivelestat has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neutrophil elastase .

Molecular Mechanism

The molecular mechanism of Sivelestat involves its binding to neutrophil elastase, forming a reversible and competitive complex that inhibits the enzyme’s activity . Neutrophil elastase is a serine protease that degrades extracellular matrix proteins and cell surface proteins. By inhibiting neutrophil elastase, Sivelestat prevents the degradation of these proteins, thereby reducing tissue damage and inflammation . Sivelestat also inhibits the activation of neutrophils and the release of inflammatory mediators, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sivelestat have been observed to change over time. Studies have shown that Sivelestat can reduce the levels of inflammatory markers such as C-reactive protein, interleukin-6, and procalcitonin after three and seven days of treatment . The stability and degradation of Sivelestat in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Sivelestat vary with different dosages in animal models. In a rat model of acute lung injury, increasing doses of Sivelestat were found to significantly improve arterial oxygen partial pressure and reduce lung injury scores . The study also showed that higher doses of Sivelestat reduced the levels of inflammatory markers such as neutrophil elastase, vascular cell adhesion molecule-1, interleukin-8, and tumor necrosis factor-α in a dose-dependent manner . High doses of Sivelestat may also lead to toxic or adverse effects, which need to be carefully monitored in animal studies .

Metabolic Pathways

Sivelestat is involved in several metabolic pathways, including the phenylalanine, tyrosine, and tryptophan biosynthesis pathways . The compound interacts with various enzymes and cofactors in these pathways, modulating the levels of specific metabolites. Sivelestat has been shown to affect the metabolic flux and metabolite levels in septic rats, suggesting its potential role in modulating metabolic pathways during inflammation .

Transport and Distribution

Sivelestat is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . In nonclinical studies, Sivelestat has been shown to benefit acute respiratory distress syndrome without inhibiting the host immune defense . The distribution of Sivelestat within tissues and its effects on localization are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Sivelestat plays a significant role in its activity and function. Sivelestat is primarily localized in the extracellular space, where it interacts with neutrophil elastase to inhibit its activity . The compound may also undergo post-translational modifications that direct it to specific compartments or organelles within cells. The targeting signals and modifications that influence the subcellular localization of Sivelestat are essential for its therapeutic effects .

化学反应分析

Sivelestat undergoes various chemical reactions, including:

    Oxidation: Sivelestat can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Sivelestat can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

相似化合物的比较

Sivelestat is unique among neutrophil elastase inhibitors due to its high specificity and systemic activity. Similar compounds include:

属性

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048304
Record name Sivelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

IAdalimumab is a fully human monoclonal antibody to tumor necrosis factor (TNF), which was recently introduced as a therapy for Crohn's disease and rheumatoid arthritis. Besides neutralization, induction of apoptosis of monocytes/macrophages and T cells is thought to be an important mechanism of action of the anti-tumor necrosis factor monoclonal antibody infliximab, at least in Crohn's disease therapy. AIM: To study caspase activation and the induction of apoptosis by adalimumab and the effect of a caspase inhibitor in vivo. For in vitro studies, THP-1 cells (human monocytic cell line) were incubated with adalimumab, infliximab, or human immunoglobulin G, and annexin V + propidium iodide, Apo2.7, and 7-amino actinomycin-D were used to study apoptosis on the cell membrane, mitochodrial, and DNA level, respectively. Active caspase-3 was detected by intracellular staining. For in vivo studies, a chimeric human-mouse model was used, in which THP-1 cells were injected intraperitoneally in SCID-Beige mice followed by treatment with adalimumab, infliximab, or human immunoglobulin G. Effects of a pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethyketone on apoptosis induction were evaluated. In vitro analysis revealed that apoptosis could be induced in THP-1 cells by both adalimumab and infliximab. Activation of caspase-3 after incubation with adalimumab was demonstrated by intracellular staining. In addition, in the chimeric mouse model, a higher percentage of residual THP-1 cells were apoptotic, and lower cell numbers were recovered in the adalimumab- or infliximab-treated mouse. Apoptosis induction by adalimumab could be abrogated through in vivo pretreatment of mice with the pan-caspase inhibitor. Adalimumab, besides neutralizing tumor necrosis factor, also induces apoptosis of transmembrane tumor necrosis factor-positive THP-1 cells by activating intracellular caspases. This activity is likely to be important for the clinical effect of this biodrug., Adalimumab has high specificity and affinity for TNF (TNF-a); adalimumab does not bind to or inactivate lymphotoxin a (TNF-beta). Adalimumab binds to TNF before TNF can interact with the p55 and p75 cell surface tumor necrosis factor receptors (TNFRs).By preventing the binding of TNF to cell surface TNFRs, adalimumab blocks the biologic activity of TNF.In vitro, adalimumab lyses surface TNF-expressing cells in the presence of complement., Adalimumab binds specifically to tumor necrosis factor (TNF)-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. Adalimumab also lyses surface TNF expressing cells in vitro in the presence of complement. Adalimumab does not bind or inactivate lymphotoxin (TNF-beta). TNF is a naturally occurring cytokine that is involved in normal inflammatory and immune responses. Elevated levels of TNF are found in the synovial fluid of rheumatoid arthritis, including juvenile idiopathic arthritis, psoriatic arthritis, and ankylosing spondylitis patients and play an important role in both the pathologic inflammation and the joint destruction that are hallmarks of these diseases. Increased levels of TNF are also found in psoriasis (Ps) plaques. In plaque psoriasis, treatment with Humira may reduce the epidermal thickness and infiltration of inflammatory cells. The relationship between these pharmacodynamic activities and the mechanism(s) by which Humira exerts its clinical effects is unknown. Adalimumab also modulates biological responses that are induced or regulated by TNF, including changes in the levels of adhesion molecules responsible for leukocyte migration (ELAM-1, VCAM-1, and ICAM-1 with an IC50 of 1-2 X 10-10M).
Record name Adalimumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

127373-66-4, 331731-18-1
Record name Sivelestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127373-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sivelestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sivelestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12863
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sivelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331731-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIVELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adalimumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sivelestat
Reactant of Route 2
Reactant of Route 2
Sivelestat
Reactant of Route 3
Sivelestat
Reactant of Route 4
Sivelestat
Reactant of Route 5
Reactant of Route 5
Sivelestat
Reactant of Route 6
Reactant of Route 6
Sivelestat
Customer
Q & A

Q1: What is the primary target of sivelestat and how does it interact with this target?

A1: Sivelestat sodium hydrate acts as a potent and selective inhibitor of human neutrophil elastase (HNE) [, , , , , , ]. It binds to the active site of HNE, preventing the enzyme from interacting with and degrading its substrates, such as elastin, collagen, and other extracellular matrix components [, , , ].

Q2: What are the downstream effects of HNE inhibition by sivelestat?

A2: By inhibiting HNE, sivelestat can:

  • Reduce inflammation: HNE contributes to the inflammatory cascade by breaking down tissue components and activating other inflammatory mediators. Sivelestat can dampen this response [, , , , , , ].
  • Protect lung tissue: In acute lung injury (ALI), HNE damages alveolar structures. Sivelestat can mitigate this damage and improve lung function [, , , , , , , , , ].
  • Improve microcirculation: HNE can disrupt blood flow in the lungs and other organs. Sivelestat can improve microcirculation, enhancing tissue oxygenation [, , , ].
  • Modulate immune response: HNE can influence the activity of immune cells. Sivelestat may help regulate the immune response during sepsis and other inflammatory conditions [, , , , , , , ].

Q3: What is the molecular formula and weight of sivelestat sodium hydrate?

A3: The molecular formula of sivelestat sodium hydrate is C20H23N3NaO8S•H2O, and its molecular weight is 491.5 g/mol.

Q4: Has sivelestat been formulated for different routes of administration?

A4: Yes, research has explored both intravenous and intraperitoneal administration of sivelestat in animal models [, , , , , ]. Additionally, sivelestat has been formulated into ointments and creams for potential topical application in skin conditions like psoriasis [].

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of sivelestat?

A5: While detailed ADME studies are limited in the provided research, some findings suggest sivelestat may have low gastrointestinal absorption []. Further research is needed to fully elucidate the ADME profile of sivelestat.

Q6: What in vivo models have been used to study the efficacy of sivelestat?

A6: Numerous animal models have been employed to investigate the effects of sivelestat, including:

  • LPS-induced ALI in rats and guinea pigs: This model mimics endotoxin-mediated lung injury, and studies show sivelestat can improve lung function and reduce inflammation [, , , , , ].
  • CLP-induced sepsis in rats: This model simulates severe bacterial infection. Sivelestat has demonstrated potential in improving survival rates, preserving kidney function, and modulating the inflammatory response [, , ].
  • Burn-induced ALI in rats: Sivelestat has shown promising results in attenuating lung injury and systemic inflammation in this model [].
  • Imiquimod-induced psoriasis in mice: Topical formulations of sivelestat have demonstrated efficacy in reducing skin lesions and inflammation in this model [].

Q7: What clinical trials have been conducted with sivelestat?

A7: Several clinical studies have explored the use of sivelestat in patients with ALI/ARDS, with varying results:

  • Japanese Phase III and IV trials: These studies indicated improvements in pulmonary function, reduced ICU stay, and shorter mechanical ventilation durations [].
  • Multicenter trial (STRIVE): This larger trial did not find a significant effect of sivelestat on ventilator-free days or 28-day mortality in a heterogeneous ALI population [].
  • Other clinical studies: Research in specific patient populations, such as those with sepsis, gastric aspiration, or undergoing esophagectomy, suggests potential benefits of sivelestat in improving oxygenation, reducing organ dysfunction, and shortening recovery times [, , , , ].

Q8: What are some promising areas for future research on sivelestat?

A8:

  • Exploring combination therapies: Investigating the potential synergistic effects of sivelestat with other therapeutic agents, such as rhTM in ARDS with DIC [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。